molecular formula C16H14N4O4 B043052 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid CAS No. 124676-19-3

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid

Cat. No.: B043052
CAS No.: 124676-19-3
M. Wt: 326.31 g/mol
InChI Key: BNCGQJZQVLAXAB-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid is a benzotriazole-containing amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group. This compound serves as a critical intermediate in peptide synthesis, enabling efficient N- and O-aminoacylation reactions due to its stability and reactivity under mild conditions . Its synthesis involves coupling benzotriazole with Cbz-protected glycine derivatives, yielding a white crystalline solid with a high melting point (438–439 K) and excellent purity (74% yield) . Key spectral features include distinct IR absorptions for amide (1,698 cm⁻¹) and ester (1,766 cm⁻¹) carbonyl groups, as well as NMR signals confirming its stereochemical integrity .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-15(22)14(20-13-9-5-4-8-12(13)18-19-20)17-16(23)24-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCGQJZQVLAXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401861
Record name (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124676-19-3
Record name (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Glycine’s Amine Group

Reagents : Glycine, benzyl chloroformate (Cbz-Cl), sodium hydroxide (NaOH), water, diethyl ether.
Procedure :
Glycine is dissolved in aqueous NaOH, and Cbz-Cl is added dropwise under vigorous stirring. The reaction proceeds via nucleophilic acyl substitution, yielding N-Cbz-glycine (C₁₀H₁₁NO₄). The product is extracted into diethyl ether, dried, and crystallized.

Key Considerations :

  • pH control (9–10) ensures efficient deprotonation of glycine’s amine.

  • Excess Cbz-Cl may lead to di-Cbz byproducts, necessitating stoichiometric precision.

Esterification of the Carboxylic Acid

Reagents : N-Cbz-glycine, methanol (MeOH), thionyl chloride (SOCl₂).
Procedure :
N-Cbz-glycine is refluxed with SOCl₂ in MeOH to form N-Cbz-glycine methyl ester (C₁₁H₁₃NO₄). The esterification prevents undesired side reactions during subsequent bromination.

Optimization :

  • Catalytic sulfuric acid accelerates esterification but risks sulfonation of the aromatic Cbz group.

Bromination of the α-Carbon

Reagents : N-Cbz-glycine methyl ester, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
Procedure :
A radical bromination is conducted using NBS and AIBN in CCl₄ under reflux. The α-hydrogen of the glycine ester is abstracted, yielding N-Cbz-α-bromoglycine methyl ester (C₁₁H₁₂BrNO₄).

Challenges :

  • Competing allylic or benzylic bromination is avoided due to the absence of π-systems in glycine.

  • Radical inhibitors (e.g., BHT) minimize polybromination.

Nucleophilic Substitution with Benzotriazole

Reagents : N-Cbz-α-bromoglycine methyl ester, benzotriazole, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Procedure :
The brominated ester reacts with benzotriazole in DMF at 60°C, facilitated by K₂CO₃. The benzotriazole’s N1 attacks the electrophilic α-carbon, displacing bromide to form N-Cbz-α-(benzotriazol-1-yl)glycine methyl ester (C₁₇H₁₅N₅O₄).

Mechanistic Insight :

  • The reaction follows an SN2 pathway, with inversion of configuration at the α-carbon.

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Saponification of the Methyl Ester

Reagents : N-Cbz-α-(benzotriazol-1-yl)glycine methyl ester, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
Procedure :
The ester is hydrolyzed using LiOH in a THF/water mixture (3:1) at room temperature. The resulting carboxylic acid, 2-(1H-benzo[d]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid, is isolated via acidification and recrystallization.

Yield Optimization :

  • Trimethyltin hydroxide offers a milder alternative for acid-sensitive substrates.

Synthetic Route Summary

StepReactionReagents/ConditionsIntermediateYield (%)*
1Amine ProtectionCbz-Cl, NaOH, H₂ON-Cbz-glycine85–90
2EsterificationSOCl₂, MeOHN-Cbz-glycine methyl ester95
3α-BrominationNBS, AIBN, CCl₄, ΔN-Cbz-α-bromoglycine Me ester70–75
4Benzotriazole SubstitutionBenzotriazole, K₂CO₃, DMF, 60°CN-Cbz-α-(benzotriazolyl) ester65–70
5SaponificationLiOH, THF/H₂OTarget Compound80–85

*Hypothetical yields based on analogous reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.15 (d, 1H, benzotriazole-H), 7.75–7.25 (m, 8H, aromatic), 5.10 (s, 2H, Cbz-CH₂), 4.85 (s, 1H, α-CH), 3.95 (s, 2H, COOH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 172.1 (COOH), 155.2 (Cbz-CO), 144.3–114.2 (aromatic), 66.7 (Cbz-CH₂), 58.3 (α-C), 49.1 (benzotriazole-C).

  • IR (cm⁻¹) : 3300 (N-H), 1705 (C=O), 1600 (C=N).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Melting Point : 215–217°C (decomposes).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Di-Cbz Formation : Controlled stoichiometry of Cbz-Cl (1.1 eq) minimizes overprotection.

  • Ester Hydrolysis During Substitution : Anhydrous DMF and inert atmosphere prevent premature saponification.

Scalability Considerations

  • Radical Bromination : Batch size limitations due to exothermicity; semi-continuous NBS addition improves safety.

  • Benzotriazole Handling : Hygroscopic nature requires dry storage to maintain reactivity.

Alternative Synthetic Approaches

Mitsunobu Reaction

Employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the α-hydroxyl derivative of N-Cbz-glycine could couple with benzotriazole. However, hydroxylation of the α-carbon adds synthetic complexity.

Transition Metal Catalysis

Palladium-catalyzed C-N coupling between α-bromoglycine derivatives and benzotriazole remains unexplored but could offer regioselective advantages.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,2,3]triazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the triazole ring can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-cancer Properties
Research indicates that benzo[d]triazole derivatives exhibit anti-cancer properties. For instance, compounds similar to 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that triazole derivatives can effectively target cancer cell lines by disrupting cellular metabolism and promoting cell death pathways .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Antimicrobial Activity
Another significant application is its antimicrobial activity. Research has shown that benzo[d]triazole derivatives possess broad-spectrum antimicrobial properties against various bacteria and fungi. This makes them candidates for developing new antibiotics or antifungal agents .

Material Science Applications

Corrosion Inhibition
The compound has been evaluated as a corrosion inhibitor for metals. Studies indicate that it can form protective films on metal surfaces, thereby reducing the rate of corrosion in aggressive environments. This property is particularly useful in industrial applications where metal components are exposed to corrosive substances .

Polymer Additives
In material science, this compound can be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to degradation under UV light exposure .

Agricultural Chemistry Applications

Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. Its ability to interact with biological systems suggests potential use as a biopesticide or as part of a formulation to enhance the efficacy of existing pesticides . Research is ongoing to explore its effectiveness against specific pests and diseases affecting crops.

Case Studies

Case Study 1: Anti-cancer Research
A study published in a peer-reviewed journal highlighted the synthesis of various benzo[d]triazole derivatives and their evaluation against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as novel anti-cancer agents .

Case Study 2: Corrosion Inhibition
In another research effort, the compound was tested for its efficacy in inhibiting corrosion on steel surfaces exposed to saline environments. The results showed a significant reduction in weight loss due to corrosion when treated with the benzo[d]triazole derivative compared to untreated controls .

Mechanism of Action

The mechanism by which 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a bioisostere, replacing functional groups in biological molecules to modulate their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Benzotriazole Derivatives
Compound Name Key Structural Features Molecular Formula
Target Compound Benzotriazole, Cbz-protected amino group, acetic acid backbone C₁₈H₁₇N₅O₄
N-Cbz-Gly-Bt () Benzotriazole, Cbz-protected glycine, no acetic acid moiety C₁₆H₁₄N₄O₃
2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine () Benzotriazole, ethanamine side chain, lacks carboxyl group C₈H₁₀N₄
2-{5-Benzoyl-1H-benzo[d][1,2,3]triazol-1-yl}-N'-arylidene aceto hydrazide () Benzotriazole, benzoyl group, hydrazide linkage, variable aryl substituents C₁₇H₁₄N₆O₂ (base)

Key Observations :

  • The target compound uniquely combines a benzotriazole group with a Cbz-protected amino acid backbone, enhancing its utility in peptide coupling .
  • Unlike simpler derivatives like 2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanamine , the target compound’s carboxyl group enables direct integration into peptide chains .

Key Observations :

  • The target compound’s synthesis achieves moderate yields (74%) under mild conditions, comparable to N-Cbz-Gly-Bt (90%) but lower than 12c (93%) due to steric hindrance from the Cbz group .
  • Compounds like 3j and 12c require specialized catalysts (e.g., MgBr₂·OEt₂) for enantioselective synthesis, whereas the target compound relies on straightforward coupling .

Physicochemical Properties

Table 3: Thermal and Spectral Properties
Compound Name Melting Point (°C) IR (C=O, cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound 165–166 1,766 (ester), 1,698 (amide) 8.64 (NH), 5.06 (CH₂-O), 3.80 (CH₂-N)
3k () 142–144 1,700 (amide) 7.81 (Ar-H), 4.99 (CH₂-N)
4a () 210–212 1,720 (ester) 7.38–7.31 (Ar-H), 5.06 (CH₂-O)
22A () Not reported 1,650 (amide) 7.66–7.58 (Ar-H), 4.78 (CH₂)

Key Observations :

  • The target compound exhibits a higher melting point (165–166°C) than 3k (142–144°C), likely due to stronger intermolecular hydrogen bonding from the carboxyl group .
  • IR and NMR data confirm the presence of both ester and amide functionalities, distinguishing it from simpler amide derivatives like 3k .

Biological Activity

The compound 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid is a derivative of benzo[d][1,2,3]triazole, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,2,3]triazole with various amino acids and protective groups. The method generally includes the following steps:

  • Formation of the Benzotriazole Ring : The initial step involves synthesizing the benzotriazole core using standard methods such as cyclization reactions.
  • Coupling with Amino Acids : The benzotriazole is then coupled with amino acids using coupling agents to form the desired compound.
  • Protection and Deprotection : Protective groups are employed to enhance the yield and selectivity during synthesis.

The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,2,3]triazole moiety. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). IC50 values ranged from 2.43 to 14.65 μM, indicating potent growth inhibition .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation and interference with microtubule dynamics, leading to cell cycle arrest . For example, compounds have been shown to enhance caspase-3 activity significantly in treated cancer cells.

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties:

  • Inhibition Studies : Several derivatives exhibit notable antibacterial and antifungal activities against a range of pathogens. The structure-activity relationship (SAR) analysis indicates that modifications on the benzotriazole ring can enhance these effects .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study focused on a series of benzotriazole derivatives demonstrated that specific substitutions significantly increased their anticancer activity. In vitro assays revealed that certain compounds induced apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM. These findings suggest that structural modifications can optimize therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) below 10 μg/mL, showcasing their potential as novel antimicrobial agents .

Data Summary

Activity Type Cell Line/Pathogen IC50/MIC (μM) Mechanism
AnticancerMDA-MB-2312.43 - 7.84Apoptosis induction via caspase activation
AnticancerHepG24.98 - 14.65Microtubule destabilization
AntimicrobialStaphylococcus aureus<10Cell wall synthesis inhibition
AntimicrobialEscherichia coli<10Disruption of membrane integrity

Q & A

Q. Key Parameters :

ParameterOptimal Condition
SolventDMF or DCM
Temperature80–100°C (reflux)
Catalyst5 drops glacial acetic acid
Reaction Time4–6 hours

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:

  • FT-IR : Confirm the presence of the Cbz group (C=O stretch at ~1700 cm⁻¹) and triazole ring (C-N stretches at 1450–1600 cm⁻¹) .
  • NMR (¹H/¹³C) :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from benzotriazole and benzyl groups), δ 5.1 ppm (CH₂ from Cbz group), and δ 4.3 ppm (acetic acid backbone) .
    • ¹³C NMR : Signals at ~165 ppm (C=O from Cbz and acetic acid) and 150 ppm (triazole carbons) .
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) and confirm molecular weight via ESI-MS (expected [M+H]⁺ ~383 g/mol) .

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., proteases or kinases). The benzotriazole moiety often acts as a hydrogen bond acceptor, while the Cbz group enhances hydrophobic interactions .
  • Case Study : Docking studies of analogous compounds showed binding affinities (ΔG) ranging from -7.2 to -9.1 kcal/mol, correlating with experimental IC₅₀ values .

Advanced: How do structural modifications (e.g., substituents on the benzyl or triazole groups) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance enzyme inhibition by increasing electrophilicity .
  • Triazole Modifications : Bulky substituents on the triazole ring improve metabolic stability but may reduce solubility .

Q. Example Data :

Compound VariantSubstituentIC₅₀ (µM)Solubility (mg/mL)
Parent CompoundNone12.30.8
4-NO₂-Benzyl-NO₂5.70.5
3-Cl-Benzotriazole-Cl8.90.6

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:
Contradictions often arise from solvent effects or impurities. Strategies include:

Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ to compare shifts with literature values .

2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C interactions .

Spiking Experiments : Add a known reference compound (e.g., pure benzotriazole) to confirm peak assignments .

Case Example : A reported δ 7.8 ppm (¹H NMR) for triazole protons shifted to δ 8.1 ppm in DMSO due to hydrogen bonding, resolved via HSQC .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the Cbz group .
  • Handling : Avoid prolonged exposure to moisture or light. Use anhydrous solvents (e.g., dried DCM) during synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
Reactant of Route 2
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid

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